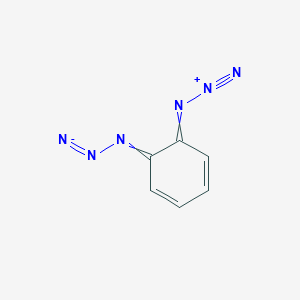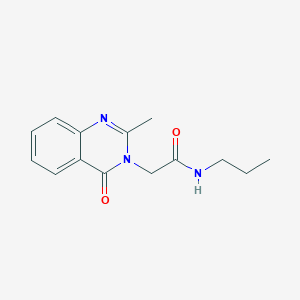
4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone core with methylthio and diphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one. This is followed by bromination and further nucleophilic substitution reactions . The reaction conditions often involve the use of thionyl chloride, bromine, and cyclopentylamine under controlled temperatures and inert atmospheres .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, as well as readily controllable reaction conditions to minimize environmental hazards .
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like thionyl chloride and bromine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, bromine, cyclopentylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular pathways, leading to effects such as cell cycle arrest or apoptosis . The compound’s molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell division .
Vergleich Mit ähnlichen Verbindungen
- 2-(Methylthio)pyrimidin-4(3H)-one
- 3,5-Dichloro-N-(2-methylthio)phenylsalicylaldimine
- 2-Methylthio-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness: 4(3H)-Pyrimidinone, 2-(methylthio)-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and specificity in its interactions with molecular targets .
Eigenschaften
CAS-Nummer |
89069-41-0 |
|---|---|
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-3,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-15(13-8-4-2-5-9-13)12-16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
YEJIECJPKDBEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


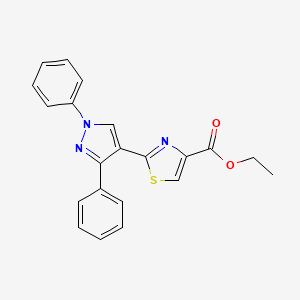
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
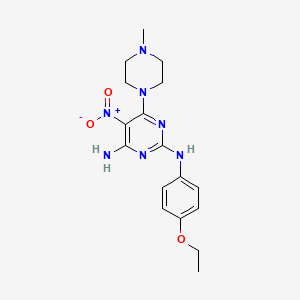

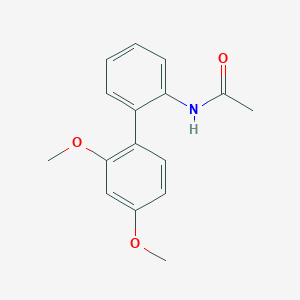

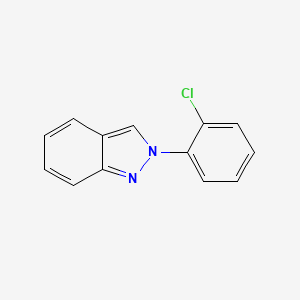
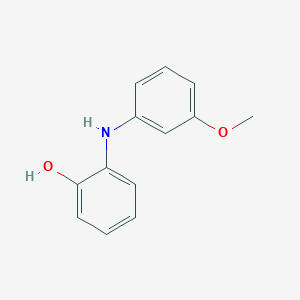

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)


